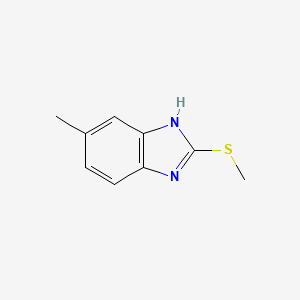
1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2-Bis(3,5-diméthylphényl)-1,2-éthanedione est un composé organique caractérisé par la présence de deux groupes 3,5-diméthylphényl liés à une structure centrale d’éthanedione.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,2-Bis(3,5-diméthylphényl)-1,2-éthanedione implique généralement la réaction du 3,5-diméthylbenzaldéhyde avec un réactif approprié pour former la structure d’éthanedione souhaitée. Une méthode courante implique l’utilisation d’une base telle que le tert-butoxyde de potassium dans un solvant comme le tétrahydrofurane (THF) à basses températures .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2-Bis(3,5-diméthylphényl)-1,2-éthanedione subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir l’éthanedione en diol correspondant.
Substitution : Des réactions de substitution aromatique électrophile peuvent se produire sur les cycles phényle.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactifs comme le brome (Br2) ou l’acide nitrique (HNO3) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Quinones
Réduction : Diols
Substitution : Dérivés halogénés ou nitrés
4. Applications de recherche scientifique
Le 1,2-Bis(3,5-diméthylphényl)-1,2-éthanedione a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Applications De Recherche Scientifique
1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 1,2-Bis(3,5-diméthylphényl)-1,2-éthanedione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un électrophile, réagissant avec les sites nucléophiles sur les biomolécules. Cette interaction peut conduire à la modulation des voies biologiques et à l’exercice de ses effets .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,2-Bis(3,5-diméthylphényl)éthane
- 1,2-Bis(3,5-diméthylphényl)éthylènediamine
Unicité
Le 1,2-Bis(3,5-diméthylphényl)-1,2-éthanedione est unique en raison de son noyau d’éthanedione, qui confère une réactivité chimique distincte par rapport aux composés similaires avec des structures centrales différentes. Cette unicité le rend précieux pour des applications spécifiques dans la recherche et l’industrie .
Propriétés
Formule moléculaire |
C18H18O2 |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
1,2-bis(3,5-dimethylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
Clé InChI |
NIFPMZQJIMISDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)C(=O)C2=CC(=CC(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12273344.png)
![3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12273347.png)
![1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12273358.png)

![tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B12273367.png)
![Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone](/img/structure/B12273374.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B12273381.png)
![(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline](/img/structure/B12273388.png)
![2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12273396.png)
![5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B12273401.png)


